

JNJ-38877605: A Technical Guide to its ATP-Competitive Binding with c-Met

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Compound of Interest		
Compound Name:	JNJ-38877605	
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This in-depth technical guide provides a comprehensive overview of **JNJ-38877605**, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition of c-Met

JNJ-38877605 functions as a small-molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1][2][3] This binding prevents the autophosphorylation of the receptor, a critical step in its activation.[1][2] By blocking this initial activation step, **JNJ-38877605** effectively abrogates the downstream signaling cascades that are typically initiated by the binding of its ligand, hepatocyte growth factor (HGF). The aberrant activation of the HGF/c-Met signaling pathway is a known driver in the proliferation, survival, migration, and invasion of various cancer cells.

JNJ-38877605 has demonstrated high selectivity for c-Met, with an in vitro IC50 value of approximately 4 nM. It exhibits over 600-fold selectivity for c-Met compared to a large panel of other tyrosine and serine-threonine kinases, highlighting its specificity. This selectivity is crucial for minimizing off-target effects and associated toxicities. The binding of **JNJ-38877605** to the



ATP-binding site of the c-Met kinase is characterized by high affinity, leading to a slow dissociation rate.

However, the clinical development of **JNJ-38877605** was halted due to renal toxicity observed in a Phase I clinical trial. This toxicity was found to be caused by the formation of insoluble metabolites through species-specific metabolism, primarily mediated by aldehyde oxidase.

Quantitative Data Summary

The following tables summarize the key quantitative data for **JNJ-38877605**, providing a clear comparison of its activity across various assays.

Table 1: In Vitro Inhibitory Activity

Target	Assay Type	IC50 (nM)	Selectivity	Reference
c-Met	Kinase Inhibition Assay	4	>600-fold vs. other kinases	
c-Met	Kinase Inhibition Assay	4.7	>833-fold vs. Fms kinase	_

Table 2: Cellular Activity



Cell Line	Assay Type	IC50 (nM)	Effect	Reference
EBC1	Proliferation Assay	9.5	Inhibition of cell growth	
MKN45	Proliferation Assay	10.9	Inhibition of cell growth	
SNU5	Proliferation Assay	15.8	Inhibition of cell growth	
GTL16, EBC1, NCI-H1993, MKN45	Phosphorylation Assay	-	Reduction of Met and RON phosphorylation	
A549	Phosphorylation Assay	-	Inhibition of CPNE1-induced MET signaling	
3T3-L1	Lipid Accumulation	-	Reduced lipid accumulation and triglyceride content	

Table 3: In Vivo Efficacy

Xenograft Model	Dose	Effect	Reference
GTL16	40 mg/kg/day (oral)	Decrease in plasma IL-8, GROα, and uPAR	
RU-P melanoma	20 mg/kg	6-fold reduction in tumor size, 80% reduction in blood vessels	_
U251 glioma, MDA- MB-231 breast cancer	50 mg/kg	Sensitization to radiotherapy, increased apoptosis	-



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **JNJ-38877605**.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of **JNJ-38877605** to inhibit the enzymatic activity of the c-Met kinase.

Materials:

- · Recombinant human c-Met kinase domain
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- JNJ-38877605 (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well white plates

Procedure:

- Prepare a serial dilution of JNJ-38877605 in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
- Add 5 μ L of the diluted **JNJ-38877605** or vehicle (DMSO) to the wells of a 384-well plate.
- Prepare a master mix containing the c-Met kinase and the peptide substrate in kinase buffer.
 Add 10 μL of this mix to each well.
- Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.



- Prepare an ATP solution in kinase buffer. Add 10 μL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
 Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP,
 followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a
 luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of JNJ-38877605 relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular c-Met Phosphorylation Assay

This assay determines the effect of **JNJ-38877605** on the phosphorylation of c-Met in a cellular context.

Materials:

- Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **JNJ-38877605** (in DMSO)
- Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a secondary antibody conjugated to HRP.
- Western blot reagents and equipment or ELISA-based assay kit.



Procedure (Western Blot):

- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Treat the cells with various concentrations of JNJ-38877605 for 2 hours.
- If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-c-Met antibody as a loading control.
- Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Cell Proliferation Assay

This assay measures the effect of JNJ-38877605 on the growth of cancer cell lines.

Materials:

Cancer cell lines (e.g., EBC1, MKN45, SNU5)



- · Cell culture medium
- JNJ-38877605 (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)
- 96-well clear or opaque-walled plates

Procedure (CellTiter-Glo®):

- Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
- Allow the cells to adhere overnight.
- Treat the cells with a serial dilution of JNJ-38877605. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of JNJ-38877605 in a preclinical animal model.

Materials:



- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Cancer cell line (e.g., GTL16)
- Matrigel (optional, to aid tumor formation)
- JNJ-38877605 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

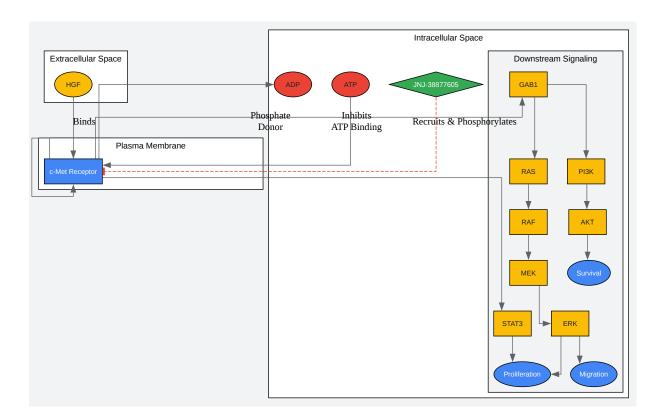
Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
- Administer JNJ-38877605 (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral gavage.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a
 predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
 pharmacodynamics, histology).
- Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of JNJ-38877605.

Visualizations

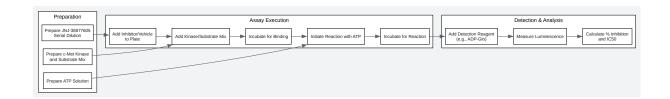


The following diagrams illustrate the c-Met signaling pathway and a general workflow for a kinase inhibition assay.



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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877605**.



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Caption: General workflow for an in vitro kinase inhibition assay.



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